molecular formula C15H20N2O2 B3971098 2-[(cyclohexylacetyl)amino]benzamide

2-[(cyclohexylacetyl)amino]benzamide

Cat. No.: B3971098
M. Wt: 260.33 g/mol
InChI Key: QAYZLDZWQXOUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclohexylacetyl)amino]benzamide is a benzamide derivative characterized by a cyclohexylacetyl moiety attached to the 2-amino position of the benzamide core. This compound’s structure combines lipophilic (cyclohexyl) and hydrogen-bonding (amide) groups, making it relevant for pharmaceutical and chemical research, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name

2-[(2-cyclohexylacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-15(19)12-8-4-5-9-13(12)17-14(18)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYZLDZWQXOUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the acyl group (cyclohexyl vs. aromatic/aliphatic chains) and modifications to the benzamide core. These changes influence lipophilicity, solubility, and molecular weight, as demonstrated below:

Compound Name Substituent(s) Molecular Weight log P (Calculated) Key Physicochemical Notes
2-[(Cyclohexylacetyl)amino]benzamide Cyclohexylacetyl 316.41 g/mol ~3.2 Moderate lipophilicity; balanced solubility
N-Cyclohexyl-2-[(1-naphthylacetyl)amino]benzamide 1-Naphthylacetyl 402.46 g/mol ~4.1 Increased hydrophobicity due to naphthyl group
2-{[(2-Bromo-4-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide Bromophenoxyacetyl 445.35 g/mol ~4.5 Halogenation enhances electronegativity and molecular weight
4-({2-[2-(sec-Butyl)phenoxy]acetyl}amino)benzamide sec-Butylphenoxyacetyl 326.39 g/mol ~3.8 Branched alkyl chain increases steric hindrance

Key Observations :

  • Cyclohexyl vs.
  • Halogenation: Bromine in 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide adds steric bulk and electron-withdrawing effects, which may influence binding to targets like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(cyclohexylacetyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
2-[(cyclohexylacetyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.